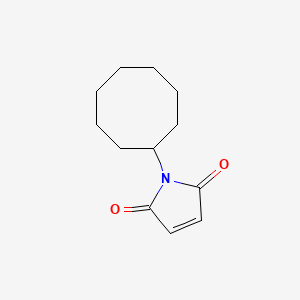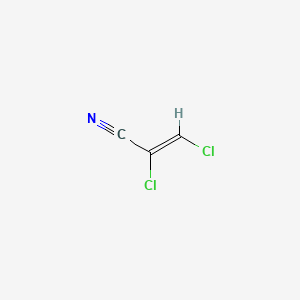
2-メチルキノリン-8-オール 1-オキシド
概要
説明
科学的研究の応用
2-Methyl-8-quinolinol 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for preparing metal complexes, such as scandium 2-methyl-8-quinolinolate complexes.
Biology: Exhibits fungicidal properties, making it useful in biological studies related to fungal infections.
Industry: Used in the preparation of various chemical compounds and materials.
作用機序
Target of Action
It is known that this compound is a methyl substituted quinolinol derivative , which suggests that it may interact with similar biological targets as other quinolinol derivatives.
Mode of Action
It is known to exhibit fungicidal properties , suggesting that it may interact with enzymes or proteins essential for fungal growth and survival. Additionally, it can undergo complexation with transition metal complexes , which could influence its interaction with biological targets.
Biochemical Pathways
Given its fungicidal activity , it may interfere with pathways critical for fungal cell wall synthesis or other essential processes
Result of Action
Its fungicidal activity suggests that it may lead to the death of fungal cells . The exact cellular changes induced by this compound remain to be determined.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-8-quinolinol 1-oxide can be synthesized through various methods. One common approach involves the lithiation of 2-methyl-8-methoxyquinoline followed by the addition of alkyl halides and subsequent reaction in hydrobromic acid (HBr) to yield 2-alkylquinolin-8-ols . Another method involves the use of transition metal complexes, such as bis(2-methyl-8-quinolinolato) aluminum (III)-μ-oxo-bis(2-methyl-8-quinolinolato) aluminum (III) .
Industrial Production Methods
Industrial production methods for 2-Methyl-8-quinolinol 1-oxide typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-8-quinolinol 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, lithium diisopropylamide (LDA), and hydrobromic acid (HBr). Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-8-quinolinol 1-oxide include:
- 8-Hydroxyquinoline
- 5-Chloro-8-quinolinol
- 5,7-Diiodo-8-hydroxyquinoline
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
Uniqueness
2-Methyl-8-quinolinol 1-oxide is unique due to its specific methyl substitution at the 2-position, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it valuable in various scientific and industrial applications .
特性
IUPAC Name |
2-methyl-1-oxidoquinolin-1-ium-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-5-6-8-3-2-4-9(12)10(8)11(7)13/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZWXVRWSIHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=CC=C2O)C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390534 | |
| Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63543-87-3 | |
| Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)



![3-[(4-chlorophenyl)thio]propanenitrile](/img/structure/B1608923.png)


![(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid](/img/structure/B1608930.png)




